1-Bromo-3-hydroxynaphthalene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

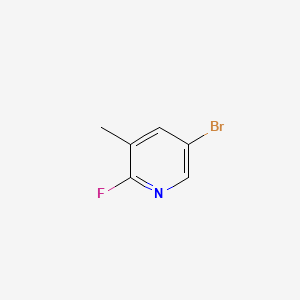

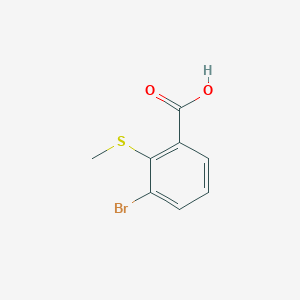

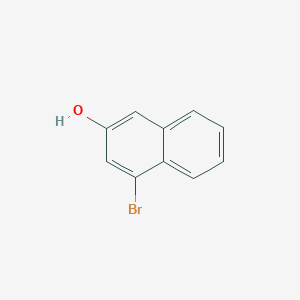

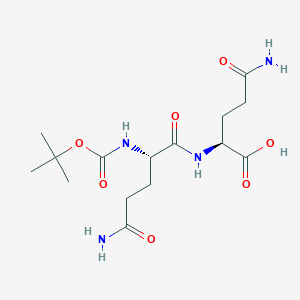

1-Bromo-3-hydroxynaphthalene is an organic compound with the molecular formula C10H7BrO . It is also known by other names such as 4-bromonaphthalen-2-ol, 4-Bromo-2-naphthol, and 4-Bromo-2-naphthalenol .

Synthesis Analysis

The synthesis of 1-Bromo-3-hydroxynaphthalene involves multiple steps . One method involves the reaction of nitrobenzene with bromine, followed by a series of reactions involving concentrated H2SO4, glacial acetic acid, tin, and aqueous hydrochloric acid . Another method involves the reaction of 2-naphthols with Potassium Bromide and formic acid, followed by the addition of hydrogen peroxide .Molecular Structure Analysis

The molecular structure of 1-Bromo-3-hydroxynaphthalene consists of a naphthalene ring substituted with a bromine atom and a hydroxyl group . The IUPAC name for this compound is 4-bromonaphthalen-2-ol . The InChIKey, which is a unique identifier for the compound, is PQNQMYMGUXGWTG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

1-Bromo-3-hydroxynaphthalene has a molecular weight of 223.07 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound is solid at room temperature .Applications De Recherche Scientifique

Synthesis and Characterization

1-Bromo-3-hydroxynaphthalene plays a significant role in chemical synthesis and characterization. It's used in the preparation of various compounds, such as 1-(4-Bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one and its derivatives. These synthesized compounds have been found to exhibit excellent antimicrobial activities, demonstrating the compound's utility in creating biologically active molecules (Sherekar, Kakade, & Padole, 2021).

Impact on Photosynthetic Electron Transport

Research has shown that derivatives of 1-Bromo-3-hydroxynaphthalene can significantly affect photosynthetic electron transport in spinach chloroplasts. This implies potential applications in studying and manipulating photosynthetic processes in plants (Goněc et al., 2017).

Magnetic Field Effects

Studies have indicated that the quantum yield of photochemical reactions involving 1-Bromo-3-hydroxynaphthalene is affected by magnetic fields. This provides insights into the magnetic field effects on chemical processes and could have implications in fields like photochemistry and molecular magnetism (Ivanov, Lyashkevich, & Pergushov, 2004).

Photoacoustic Spectra Analysis

The photoacoustic spectra of compounds like 1-Bromo-3-hydroxynaphthalene have been recorded, providing valuable data for understanding the molecular structure and behavior of such compounds under different conditions (Pandey & Thakur, 1980).

Coordination Polymer Studies

1-Bromo-3-hydroxynaphthalene has been included in the study of coordination polymers. This research is critical for the development of new materials with potential applications in various fields like catalysis, gas storage, and separation (Phukan & Baruah, 2014).

Safety And Hazards

Orientations Futures

While specific future directions for 1-Bromo-3-hydroxynaphthalene are not mentioned in the available resources, brominated naphthalenes and their derivatives are of interest in various fields, including medicinal chemistry . Their potential applications in treating cancer and multidrug-resistant bacteria are areas of ongoing research .

Propriétés

IUPAC Name |

4-bromonaphthalen-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6,12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNQMYMGUXGWTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40477818 |

Source

|

| Record name | 4-Bromo-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40477818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-hydroxynaphthalene | |

CAS RN |

5498-31-7 |

Source

|

| Record name | 4-Bromo-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40477818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

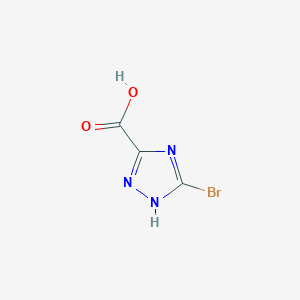

![6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1280738.png)